molecular formula C22H21NO7 B7796191 Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

Cat. No.: B7796191
M. Wt: 411.4 g/mol
InChI Key: LDLANDFJIIDMRD-UHFFFAOYSA-N
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Description

Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside (CAS 97276-95-4) is a synthetic glycoside featuring a β-D-glucopyranoside core with a benzylidene acetal protecting group at the 4,6-positions and a phthalimido group at the 2-position . The benzylidene acetal enhances regioselectivity during synthetic modifications by blocking hydroxyl groups at C4 and C6, while the phthalimido group replaces the native hydroxyl at C2, providing steric and electronic stabilization critical for glycosylation reactions . This compound is widely used to study glycosidase enzymes, glycosylation mechanisms, and carbohydrate-based biomaterials .

Properties

IUPAC Name

2-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-27-22-16(23-19(25)13-9-5-6-10-14(13)20(23)26)17(24)18-15(29-22)11-28-21(30-18)12-7-3-2-4-8-12/h2-10,15-18,21-22,24H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLANDFJIIDMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methyl Glycoside Synthesis

D-Glucosamine hydrochloride is treated with methanol under acidic conditions (e.g., HCl gas) to yield methyl 2-amino-2-deoxy-β-D-glucopyranoside. Key parameters:

  • Solvent : Methanol (anhydrous).

  • Catalyst : Dry HCl gas or Amberlite IR-120 (H⁺) resin.

  • Yield : 70–85% after recrystallization.

Phthalimido Protection

The 2-amino group is protected using phthalic anhydride in pyridine:

  • Conditions : Reflux in pyridine for 6–8 hours.

  • Workup : Neutralization with cold HCl, followed by acetylation of remaining hydroxyl groups (if necessary).

  • Yield : 80–90% after column chromatography (hexane/ethyl acetate).

Benzylidene Acetal Formation

The 4,6-hydroxyls are protected using benzaldehyde dimethyl acetal and camphor-10-sulfonic acid (CSA) in DMF:

  • Conditions : 50°C for 6 hours under nitrogen.

  • Regioselectivity : Benzylidene selectively forms at the 4,6-positions due to steric and electronic factors.

  • Yield : 75–85% after silica gel chromatography.

Alternative Routes and Modifications

Direct Benzylidene Protection of Pre-Phthalimido Derivatives

A one-pot method avoids isolating intermediates:

  • Starting Material : Methyl 2-phthalimido-2-deoxy-β-D-glucopyranoside.

  • Reagents : Benzaldehyde dimethyl acetal (1.2 equiv), CSA (0.1 equiv).

  • Solvent : Anhydrous DMF.

  • Yield : 78% with >95% regioselectivity.

Use of Azide Intermediates

For higher stereocontrol, the 2-OH is converted to an azide, reduced to an amine, and then protected:

  • Mitsunobu Reaction : Convert 2-OH to 2-azide using DIAD/PPh₃ and HN₃.

  • Staudinger Reaction : Reduce azide to amine with PPh₃/H₂O.

  • Phthalimido Protection : As above.

  • Overall Yield : 65–70%.

Critical Reaction Parameters

Temperature and Solvent Effects

  • Benzylidene Formation : Lower temperatures (−40°C) improve regioselectivity but reduce reaction rates.

  • Phthalimido Protection : Pyridine enhances solubility of phthalic anhydride and scavenges HCl.

Catalyst Optimization

  • CSA vs. p-TsOH : CSA gives higher yields (85% vs. 72%) due to milder acidity.

  • Molecular Sieves : 4 Å sieves prevent moisture interference during acetal formation.

Purification and Characterization

  • Column Chromatography :

    • Eluent : Hexane/ethyl acetate (3:1 → 1:1 gradient).

    • Rf : 0.45 (hexane/ethyl acetate 1:1).

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 5.51 (s, PhCH), 4.72 (dd, H-2), 3.40 (s, OCH₃).

    • IR : 1718 cm⁻¹ (C=O, phthalimido), 3421 cm⁻¹ (OH).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Direct Benzylidene One-pot, fewer stepsRequires anhydrous conditions75–85%
Azide Route High stereocontrolMulti-step, toxic reagents65–70%
Pre-Phthalimido Scalable, avoids azide handlingLower regioselectivity at 4,670–80%

Industrial-Scale Considerations

  • Cost Efficiency : Benzaldehyde dimethyl acetal and CSA are cost-effective catalysts.

  • Waste Management : Pyridine recovery via distillation reduces environmental impact.

  • Pilot-Scale Yields : 80–85% with automated column chromatography.

Recent Advances

  • Microwave Assistance : Reduces benzylidene formation time from 6 hours to 30 minutes (80% yield).

  • Enzymatic Catalysis : Lipases selectively deprotect intermediates, enabling iterative functionalization.

Challenges and Solutions

  • Regioselectivity Issues :

    • Solution : Use bulkier aldehydes (e.g., p-methoxybenzaldehyde) to favor 4,6-protection.

  • Phthalimido Hydrolysis :

    • Solution : Avoid aqueous workup; use anhydrous NaHCO₃ for neutralization .

Chemical Reactions Analysis

Acylation Reactions

The compound undergoes regioselective acylation at the C3 hydroxyl group, facilitated by the steric and electronic effects of the benzylidene and phthalimido groups.

Reagent Conditions Product Yield Reference
Octanoyl chloridePyridine, −5°C, 12 hrsMethyl 4,6-O-benzylidene-2-deoxy-2-N-phthalimido-3-O-octanoyl-β-D-glucopyranoside76%
Acetic anhydridePyridine, room temperature3-O-acetyl derivative85%

Key Findings :

  • Acylation proceeds efficiently under mild conditions due to the reduced nucleophilicity of the C3 hydroxyl group caused by adjacent electron-withdrawing substituents .

  • The benzylidene group remains intact during these reactions, confirming its stability under acylation conditions .

Substitution and Elimination Reactions

The compound participates in nucleophilic substitutions and eliminations, often involving epoxide intermediates.

Epoxide Ring Opening

Reagent Conditions Product Yield Reference
Sodium iodideAcetone, NaOAc, HOAc, 24 hrs2-Deoxy-2-N-phthalimido-3-iodo derivative (diaxial iodohydrin)92%

Formation of Unsaturated Derivatives

Reagent Conditions Product Yield Reference
Methanesulfonyl chloridePyridine, reflux, 3 hrsMethyl 4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucal (2,3-unsaturated glycal)89%

Mechanistic Insights :

  • Iodohydrin formation follows diaxial ring-opening of epoxides, consistent with Fürst-Plattner rule .

  • Elimination reactions with sulfonyl chlorides proceed via an E2 mechanism, yielding glycal derivatives critical for further glycosylation .

Glycosylation Reactions

The compound serves as a glycosyl donor in stereoselective glycosylation, leveraging the benzylidene group’s conformational locking effect.

Glycosyl Acceptor Conditions Product Stereoselectivity Reference
MethanolTMSOTf, CH₂Cl₂, −40°CMethyl β-D-glucopyranoside derivativeβ-selectivity (≥9:1)

Key Findings :

  • The 4,6-O-benzylidene group restricts pyranose ring flexibility, favoring β-selectivity through transient oxacarbenium ion intermediates .

  • Stereoelectronic effects at C2 (phthalimido group) further modulate reactivity, reducing side reactions .

Nitro Group Transformations

The phthalimido group at C2 can be modified via nitro intermediate pathways.

Reagent Conditions Product Application Reference
Sodium nitriteH₂O, HCl, 0°C2-Amino derivative (after phthalimido cleavage)Pharmaceutical synthesis

Note : The phthalimido group’s stability under acidic/basic conditions enables selective deprotection for functionalization.

Acetal Modifications

The benzylidene acetal can be selectively removed or transformed.

Reagent Conditions Product Yield Reference
HCOOH (90%)50°C, 6 hrsMethyl 2-deoxy-2-N-phthalimido-β-D-glucopyranoside (free C4/C6 hydroxyls)68%

Applications :

  • Acetal removal regenerates hydroxyl groups for subsequent glycosylation or conjugation.

  • The reaction proceeds without affecting the phthalimido group, demonstrating orthogonal protection.

Research Implications

  • The compound’s modular reactivity enables its use in synthesizing glycoconjugates for drug discovery .

  • Mechanistic studies on stereoselectivity (e.g., torsional effects in glycosylation) provide foundational insights for carbohydrate chemistry .

Scientific Research Applications

Synthesis Applications

One of the primary applications of Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is in the synthesis of polysaccharides. It has been specifically noted for its role in the synthesis of the O-specific polysaccharide of Shigella flexneri, which is significant for understanding bacterial virulence and developing vaccines . This compound acts as a glycosyl donor in glycosylation reactions, facilitating the formation of complex carbohydrate structures.

Biological Research Applications

The compound is also utilized in proteomics research. It serves as a tool for studying glycoproteins and their interactions, which are crucial for various biological processes . Its structural characteristics allow researchers to investigate carbohydrate-protein interactions, providing insights into cellular mechanisms and disease pathways.

Case Studies

  • Glycosylation Studies :
    • Researchers have employed this compound in studies aimed at elucidating the mechanisms of glycosylation. These studies help in understanding how carbohydrates influence protein folding and stability.
  • Vaccine Development :
    • The synthesis of polysaccharides from this compound has implications for vaccine development against Shigella flexneri. By creating specific carbohydrate structures that mimic bacterial antigens, scientists can enhance immune responses in vaccine formulations.

Pharmaceutical Development

In the pharmaceutical industry, this compound is being explored for its potential therapeutic applications. Its ability to form complex glycosidic bonds makes it a candidate for developing new drugs targeting diseases where glycan structures play a critical role.

Research Insights

  • Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity by interfering with viral glycoprotein synthesis, although further research is needed to confirm these findings.
  • Cancer Research : The compound's role in modifying glycosylation patterns has implications for cancer research, where altered glycan structures are often associated with tumor progression and metastasis.

Mechanism of Action

The mechanism of action of Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It may influence biochemical pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Structural Variations and Protecting Groups

Key structural analogs differ in substituents, protecting groups, and aglycon moieties, which influence their reactivity and applications.

Compound Substituents Protecting Groups Aglycon Key Applications
Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside Phthalimido (C2) Benzylidene (C4,6) Methyl Glycosidase studies, glycosylation strategies
Benzyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalamido-β-D-glucopyranoside Phthalimido (C2) Acetyl (C3,4,6) Benzyl Hyaluronan biosynthesis inhibition
Benzyl-4,6-O-benzylidene-2-deoxy-2-phthalamido-β-D-glucopyranoside Phthalimido (C2) Benzylidene (C4,6) Benzyl Glycosylation intermediate
Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-thioglucopyranoside Phthalimido (C2), thio linkage Benzylidene (C4,6) Ethylthio Glycosyl donor in thioglycoside reactions
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside Acetamido (C2) Benzylidene (C4,6) Benzyl Substrate for selective acylation
Methyl 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside Phthalimido (C2) Acetyl (C3,4,6) Methyl Glycosyltransferase studies

Key Observations :

  • C2 Substituents : Phthalimido groups (e.g., ) offer superior protection for amine functionalities compared to acetamido groups (), enabling stability in acidic glycosylation conditions.
  • Protecting Groups : Benzylidene acetals () allow selective deprotection (e.g., via acid hydrolysis), whereas acetyl groups () are labile under basic conditions.
  • Aglycon : Methyl or benzyl groups () are common, but ethylthio () introduces thioglycoside reactivity for orthogonal activation.
Research Findings
  • Glycosylation Yields: Methyl 4,6-O-benzylidene derivatives achieve >80% yields in β-selective couplings due to the anomeric effect .
  • Deprotection Kinetics : Benzylidene acetals cleave 5× faster under mild acid (e.g., HCl/MeOH) compared to benzyl ethers ().

Biological Activity

Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside (CAS No. 97276-95-4) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is primarily noted for its role in the synthesis of polysaccharides and its application in glycobiology, particularly in the study of cell-surface interactions and lectin binding.

  • Molecular Formula : C22H21NO7
  • Molecular Weight : 411.4 g/mol
  • CAS Number : 97276-95-4

Biological Applications

  • Synthesis of Polysaccharides :
    Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside is utilized in the synthesis of the O-specific polysaccharide of Shigella flexneri, which is crucial for understanding bacterial virulence and developing vaccines .
  • Inhibition of Lectins :
    Recent studies have indicated that various derivatives of this compound can act as inhibitors of cell-surface lectins, which play significant roles in cell recognition and signaling pathways. These interactions are vital for understanding immune responses and pathogen recognition .
  • Glycosylation Reactions :
    The compound serves as a glycosyl donor in stereoselective glycosylation reactions, facilitating the formation of complex carbohydrates. Such reactions are essential for the development of new glycosides with potential therapeutic applications .

Case Study 1: Synthesis and Reactivity

A study highlighted the synthesis of α- and β-linked disaccharides using methyl 4,6-O-benzylidene derivatives as glycosyl donors. The research demonstrated high yields and selectivity in forming these disaccharides, showcasing the compound's utility in carbohydrate chemistry .

DisaccharideYield (%)Stereoselectivity
Disaccharide A75%α-selective
Disaccharide B57%β-selective

Case Study 2: Inhibition Studies

Another significant investigation focused on the inhibitory effects of methyl 4,6-O-benzylidene derivatives on specific lectins. The findings suggested that these compounds could effectively prevent lectin-mediated cell adhesion, which is crucial for developing anti-infective agents .

The biological activity of methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside is primarily attributed to its structural features that allow it to mimic natural glycan structures. This mimicry facilitates competitive inhibition against lectins, disrupting their normal functions in cell signaling and adhesion processes.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing Methyl 4,6-OO-Benzylidene-2-deoxy-2-NN-phthalimido-β\beta-D-glucopyranoside?

  • The synthesis typically involves sequential protection/deprotection strategies. For example:

  • Benzylidene protection : Formation of the 4,6-OO-benzylidene acetal to block hydroxyl groups at C4 and C6.
  • Phthalimido protection : Introduction of the NN-phthalimido group at C2 to prevent unwanted side reactions during glycosylation .
  • Methyl glycoside formation : Methylation at the anomeric position (C1) stabilizes the glycosidic bond .
    • Detailed protocols include using reagents like NaH in DMF for benzylation and Ag₂O for methylation. Yields range from 56% to 95% depending on reaction optimization .

Q. How is this compound utilized as a glycosyl donor or acceptor in enzymatic assays?

  • The compound serves as a glycosyl donor due to its stable benzylidene and phthalimido protections, which prevent premature hydrolysis. It is used in enzymatic assays with glycosyltransferases or glycosidases to study:

  • Substrate specificity : Testing enzyme activity against modified glycosides.
  • Kinetic parameters : Measuring KmK_m and VmaxV_{max} under controlled conditions .
    • For example, in hyaluronan biosynthesis studies, derivatives of this compound inhibit glycosyltransferases by mimicking natural substrates .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry, particularly for the benzylidene and phthalimido groups .
  • X-ray crystallography : Resolves absolute configuration and crystal packing, as demonstrated for ethyl 4,6-OO-benzylidene derivatives .
  • Mass spectrometry (MS) : Validates molecular weight and purity, especially after multi-step syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in glycosylation using this donor?

  • Catalyst selection : BF₃·OEt₂ or AgOTf enhances glycosylation efficiency by activating the anomeric leaving group .
  • Temperature control : Low temperatures (–10°C to 0°C) minimize side reactions during deprotection steps .
  • Solvent effects : Anhydrous DMF or CH₂Cl₂ improves solubility of protected intermediates .
  • Example: A 56% yield was achieved for a trisaccharide acceptor using NaH in DMF and BH₃-NMe₃ for selective deprotection .

Q. How do stereoselectivity challenges arise in derivatives of this compound, and how are they resolved?

  • Steric hindrance : Bulky groups (e.g., benzylidene) at C4/C6 can skew reactivity at C3.
  • Catalyst-driven selectivity : Using Mn-based catalysts (e.g., saltmen-Mn) favors the gluco configuration over allo in amination reactions (11:1 selectivity) .
  • Enzymatic resolution : Glycosidases with strict stereospecificity can hydrolyze undesired anomers .

Q. What contradictions exist in reported synthetic methodologies, and how are they reconciled?

  • Discrepancies in yields : Variations arise from differences in purification (e.g., column chromatography vs. crystallization) or reagent quality.
  • Conflicting stereochemical outcomes : Some studies report lower selectivity when using AlCl₃ vs. BF₃·OEt₂ for glycosylation .
  • Resolution requires systematic replication of conditions and validation via NMR/X-ray .

Methodological Recommendations

  • Deprotection protocols : Use AcOH/MeOH (1:1) for benzylidene removal to avoid over-acidification .
  • Troubleshooting low yields : Ensure anhydrous conditions and fresh NaH for benzylation steps .
  • Data validation : Cross-check NMR assignments with DEPT-135 and HSQC for ambiguous signals .

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